A1-B29-Diacetyl-insulin
Description
Structure
2D Structure
Properties
CAS No. |
12671-72-6 |
|---|---|
Molecular Formula |
O7P2Sr2 |
Synonyms |
insulin, diacetyl(A1-B29)- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of A1 B29 Diacetyl Insulin
Regioselective Acetylation Strategies at Glycine-A1 and Lysine-B29 Residues
Achieving di-acetylation at the Gly-A1 and Lys-B29 positions while leaving the Phe-B1 position unmodified is a significant chemical challenge. The relative reactivity of the three amino groups in insulin (B600854) (α-amino at Gly-A1, α-amino at Phe-B1, and ε-amino at Lys-B29) is pH-dependent, a factor that is exploited in various synthetic strategies. google.comnih.gov
Direct acylation of insulin using an activated acetylating agent like N-Hydroxysuccinimide (NHS) acetate (B1210297) is a common approach. researchgate.netnih.gov The reaction's selectivity is highly influenced by the pH of the medium, which alters the nucleophilicity of the target amino groups. nih.gov
Studies have shown that reacting insulin with N-hydroxysuccinimide acetate at varying pH levels yields a mixture of mono-, di-, and tri-acetylated products. researchgate.netnih.gov At a pH of approximately 8.5, the reactivity of the amino groups generally follows the order: Glycine (A1) > Phenylalanine (B1) ≈ Lysine (B10760008) (B29). google.com In contrast, at a more neutral pH of around 6.9, the reactivity order shifts to Glycine (A1) ≈ Phenylalanine (B1) >> Lysine (B29). google.com
By carefully controlling the stoichiometry of the NHS-acetate and the reaction pH, it is possible to influence the product distribution. However, direct acylation typically produces a heterogeneous mixture of products, including the desired A1-B29-diacetyl-insulin, as well as A1-monoacetyl, B1-monoacetyl, B29-monoacetyl, A1-B1-diacetyl, and A1-B1-B29-triacetyl insulin. nih.govresearchgate.netnih.gov Consequently, this method necessitates robust downstream purification protocols to isolate the specific A1-B29 di-acetylated isomer. researchgate.netnih.gov
Table 1: pH-Dependent Reactivity of Insulin Amino Groups in Acetylation
| pH | Relative Reactivity Order | Predominant Products |
|---|---|---|
| 6.9 | Gly (A1) ≈ Phe (B1) >> Lys (B29) | Mono-substituted products (A1-acetyl, B1-acetyl) |
To overcome the selectivity issues inherent in direct acylation, differential protection strategies offer a more controlled, multi-step approach. This methodology involves the use of protecting groups to temporarily block reactive sites that are not the intended targets for acetylation.
A common strategy involves the use of the tert-butyloxycarbonyl (Boc) protecting group. nih.gov For the synthesis of this compound, a theoretical pathway would involve the selective protection of the N-terminal α-amino group of Phenylalanine at position B1. With the Phe-B1 amine blocked, the insulin molecule can then be subjected to acetylation using a reagent like NHS-acetate. This reaction would acetylate the remaining free amino groups at Gly-A1 and Lys-B29. The final step involves the selective removal (deprotection) of the Boc group from the Phe-B1 residue, typically under acidic conditions using trifluoroacetic acid (TFA), to yield the target this compound. nih.gov
Solid-Phase Peptide Synthesis (SPPS) provides a powerful alternative for producing specifically modified insulin analogs, including this compound. google.com Instead of modifying the intact insulin protein, this approach involves the chemical synthesis of the individual A and B chains with the desired modifications already incorporated.
In this strategy, the A-chain is synthesized with an acetyl group on its N-terminal Glycine residue. Simultaneously, the B-chain is synthesized with an N-acetyl-lysine residue incorporated at the B29 position. The N-terminal Phenylalanine at B1 is incorporated without an acetyl group. Both chains are synthesized on a solid resin support, allowing for precise control of the amino acid sequence and modification sites. google.comacs.org
After the synthesis and purification of the modified A and B chains, the final step is the directed formation of the three native disulfide bonds (A7-B7, A20-B19, and A6-A11) to assemble the mature, correctly folded this compound molecule. acs.org Modified SPPS techniques, which may use supports like polyethylene (B3416737) glycol (PEG), offer advantages such as reduced solvent consumption and fewer side reactions, leading to higher purity and yields of the synthesized peptide chains. google.comacs.org
Post-Synthetic Modification and Purification Protocols
Regardless of the synthetic methodology employed, the crude reaction mixture will contain the desired this compound along with unreacted starting materials, reagents, and various acetylated byproducts. Therefore, efficient purification and characterization are essential to obtain a homogenous final product.
Chromatography is the cornerstone of purifying acetylated insulin derivatives. nih.gov The choice of technique depends on the different physicochemical properties of the components in the mixture.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. researchgate.net The acetylation of amino groups neutralizes their positive charge, altering the isoelectric point (pI) of the insulin molecule. Each acetylation event results in a more negatively charged protein at neutral pH. This charge difference allows for the separation of di-acetylated insulin from mono-acetylated, tri-acetylated, and unmodified insulin. researchgate.netnih.gov For instance, chromatography on DEAE-Sephadex, an anion-exchange resin, has been successfully used to resolve the different acetylated products. nih.govresearchgate.netnih.gov Cation-exchange HPLC can also be employed to separate proteins that differ by as few as one acetyl group. frontiersin.org
Table 2: Chromatographic Techniques for Purifying this compound
| Technique | Separation Principle | Application |
|---|---|---|
| Ion-Exchange Chromatography (IEX) | Net electrical charge | Separation of unmodified, mono-, di-, and tri-acetylated insulin species. researchgate.netnih.gov |
Once purified, the identity and purity of this compound must be confirmed through various analytical techniques.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF-MS are indispensable for confirming the molecular weight of the purified product. nih.gov The mass of this compound should be exactly 84 Da (2 x 42 Da for each CH₃CO- group) greater than that of unmodified insulin. MS can also identify byproducts by their respective molecular weights.
End-Group Analysis: Edman degradation can be used to sequence the N-termini of the A and B chains. researchgate.netnih.gov For this compound, this analysis would reveal a blocked (acetylated) N-terminus for the A-chain (Gly-A1) and a free N-terminus for the B-chain (Phe-B1), confirming the site of acetylation on the A-chain and the absence of it on the B1 position. sci-hub.ru
Enzymatic Digestion: Treatment with an enzyme like trypsin, which cleaves peptide chains at the carboxyl side of lysine and arginine residues, can help pinpoint modification sites. researchgate.netnih.gov In native insulin, trypsin cleaves after Lys-B29. Acetylation of the Lys-B29 ε-amino group would block this cleavage, and analysis of the resulting peptide fragments (e.g., by HPLC or MS) can confirm the modification at this site. researchgate.netnih.gov
Isoelectric Focusing (IEF): This technique separates proteins based on their isoelectric point (pI). researchgate.netnih.gov As acetylation neutralizes the positive charge of the amino groups, the pI of the modified insulin will be lower than that of the native form. IEF can be used to characterize the charge heterogeneity of the product mixture and confirm the pI shift of the purified di-acetylated derivative. researchgate.netnih.gov
Advances in Biomimetic Folding and Self-Assembly for Insulin Analog Synthesis
The primary obstacle in the chemical synthesis of insulin is achieving the correct pairing of its three disulfide bridges (A6-A11, A7-B7, and A20-B19). Nature solves this problem through a single-chain precursor, proinsulin, which folds into the correct conformation before being enzymatically cleaved. Biomimetic approaches replicate this strategy by synthesizing a single-chain insulin (SCI) precursor that contains the A and B chains connected by a linker peptide. This design intrinsically guides the correct intramolecular folding and disulfide bond formation. nih.govtandfonline.com
The synthesis typically begins with the step-wise, Fmoc-based solid-phase peptide synthesis (SPPS) of the SCI precursor. nih.govresearchgate.net This precursor is designed to fold spontaneously under specific redox conditions, leading to the correct disulfide bridge pairing. nih.gov Key advancements in this area focus on the design of the connecting linker and the inclusion of solubilizing extensions.
Connecting Peptide Design: The full-length C-peptide found in natural proinsulin is often not necessary for efficient folding. Researchers have developed "mini-proinsulins" with shorter, optimized linkers that connect the C-terminus of the B-chain to the N-terminus of the A-chain. tandfonline.com These shorter linkers can dramatically improve folding efficiency. For instance, a precursor named DesDi, which is 37 amino acids shorter than proinsulin, has been shown to fold with high efficiency and is tolerant to various amino acid substitutions, making it a versatile intermediate for preparing diverse insulin analogs. tandfonline.com
Solubilizing Extensions: A significant challenge in handling synthetic insulin precursors is their tendency to aggregate due to poor solubility in aqueous buffers. To counter this, charged amino acid sequences or peptide tags can be strategically added, often at the N-terminus of the B-chain. researchgate.netacs.org These extensions enhance the solubility of the single-chain peptide in folding buffers, facilitating the self-assembly process. Once folding is complete, these extensions are removed along with the connecting peptide. nih.gov
Table 1: Comparison of Single-Chain Precursor Strategies for Insulin Analog Synthesis| Precursor Strategy | Key Feature | Advantage | Reference Example |
|---|---|---|---|
| Proinsulin-like SCI | Utilizes a full or near-full-length C-peptide linker. | Most closely mimics the natural folding pathway. | Early recombinant insulin production. nih.gov |
| "Mini-Proinsulin" (e.g., DesDi) | Employs a significantly shortened, optimized linker peptide. | High folding efficiency, tolerance to mutations, simplified synthesis. tandfonline.com | Synthesis of various alanine (B10760859) mutants. tandfonline.com |
| SCI with Solubilizing Tags | Includes charged peptide extensions (e.g., poly-glutamate) to improve solubility. | Prevents aggregation and improves handling in aqueous folding buffers. researchgate.net | Synthesis of desB30 insulin analogs. nih.govresearchgate.net |
| Chemically-Tethered Precursors | Uses a non-peptidic, temporary chemical linker (e.g., via oxime ligation). | Allows for modular synthesis from separate A and B chains, followed by folding and traceless removal of the linker. nih.govtandfonline.com | Proof-of-principle synthesis of Lispro insulin. nih.gov |
Chemoenzymatic Synthesis Routes for this compound Precursors
A chemoenzymatic approach combines the power of chemical synthesis to build the initial peptide chain with the high specificity of enzymatic reactions for subsequent processing. This hybrid strategy is particularly effective for producing modified insulin analogs like this compound.
The synthesis begins with the chemical construction of a single-chain precursor using SPPS, as described previously. This precursor is designed with specific cleavage sites for enzymes. After the biomimetic folding and disulfide bond formation step, enzymes are employed to convert the single-chain precursor into a two-chain insulin molecule.
Enzymatic Cleavage: The conversion of the folded precursor to the two-chain structure is a critical step. Enzymes such as trypsin and Achromobacter lyticus protease (ALP) are commonly used. nih.gov These proteases recognize and cleave at specific amino acid residues (e.g., lysine or arginine) that are strategically placed at the junctions between the insulin chains and the connecting peptide/solubilizing tags. tandfonline.comresearchgate.net For example, a single lysine residue at the C-terminus of the B-chain can serve as a selective cleavage site for trypsin or the lysine-specific protease Lys-C. tandfonline.comresearchgate.net This enzymatic processing simultaneously removes the connecting linker and any solubilizing tags, yielding the mature, two-chain insulin backbone. nih.gov
Chemical Derivatization (Acetylation): Once the correctly folded, two-chain insulin molecule is obtained and purified, the final derivatization is performed. To produce this compound, a selective acetylation of the free amino groups is required. Insulin has three primary amino groups: the N-terminus of the A-chain (Glycine, A1), the N-terminus of the B-chain (Phenylalanine, B1), and the ε-amino group of Lysine at position B29. researchgate.net
Selective di-acetylation at positions A1 and B29 can be achieved by controlling the reaction conditions, such as pH. Studies on insulin acetylation have shown that reacting the hormone with an acetylating agent like N-hydroxysuccinimide acetate allows for the preparation of various mono-, di-, and tri-substituted derivatives. researchgate.net By carefully adjusting the pH and stoichiometry of the reagents, the reactivity of the different amino groups can be modulated to favor acetylation at the desired A1 and B29 positions, followed by chromatographic separation of the specific A1-B29-diacetylated product. researchgate.net
Table 2: Plausible Chemoenzymatic Route for this compound Synthesis| Step | Methodology | Description | Key Reagents/Enzymes |
|---|---|---|---|
| 1 | Chemical Synthesis | Fmoc-based solid-phase peptide synthesis (SPPS) of a single-chain insulin precursor with a cleavable linker. | Fmoc-protected amino acids, resin support. |
| 2 | Biomimetic Folding | The purified single-chain precursor is folded under redox conditions to form the three native disulfide bonds. | Redox buffer system (e.g., reduced/oxidized glutathione). |
| 3 | Purification | Isolation of the correctly folded precursor from misfolded isomers. | Reverse-Phase HPLC. |
| 4 | Enzymatic Cleavage | The connecting peptide is proteolytically removed to yield the two-chain insulin molecule. | Trypsin or Achromobacter lyticus protease. nih.gov |
| 5 | Chemical Modification | Selective acetylation of the N-terminal amino group of the A-chain (A1) and the ε-amino group of Lysine (B29). | N-hydroxysuccinimide acetate under controlled pH. researchgate.net |
| 6 | Final Purification | Isolation of the pure this compound product. | Ion-exchange chromatography or RP-HPLC. researchgate.net |
Structural and Conformational Analysis of A1 B29 Diacetyl Insulin
X-ray Crystallography Studies of A1-B29-Diacetyl-insulin Conformation
In its crystalline form and in concentrated solutions, native insulin (B600854) typically assembles into zinc-coordinated hexamers, which are composed of three dimeric units. nih.gov This self-association is a key feature of insulin's stability and storage. nih.gov Studies on various acylated insulin derivatives suggest that modification of the amino groups, particularly at the B29 position, can significantly interfere with these association properties.
Diacylation, by neutralizing the positive charges of the amino groups and adding steric bulk, is thought to inhibit the formation of dimers and, consequently, hexamers. This disruption of intermolecular contacts favors the monomeric state. Research on diacyl insulin derivatives has indicated that such modifications can inhibit the self-association that is characteristic of native insulin. While specific crystallographic data for this compound is not available, the existing evidence strongly suggests a pronounced shift in the oligomerization equilibrium towards monomers and a reduced propensity to form stable dimers and hexamers. This is in contrast to single-chain B29-A1 peptide-linked insulin, which was found to retain its normal self-association properties and crystallize as hexamers. nih.gov
Early research involving the chemical synthesis of GlyA1,LysB29-diacetyl-insulin demonstrated that the acetylation of the free amino groups did not result in a loss of biological activity. researchgate.netnih.gov This is a significant finding, as insulin's biological activity is highly dependent on a specific three-dimensional conformation that allows for proper binding to its receptor. The retention of activity implies that the core tertiary structure of the insulin monomer, including the relative orientation of the A and B chains and the integrity of the disulfide bonds, is largely preserved after diacetylation.
However, the addition of acetyl groups does introduce local changes. Acetylation neutralizes the positive charges at the N-terminus of the A-chain and on the lysine (B10760008) side chain at B29. These regions are located on the surface of the insulin monomer. While not causing a global refolding, these modifications can alter surface electrostatic potential and hydrogen bonding capabilities, which likely contributes to the observed decrease in self-association. Studies on other A1-B29 cross-linked analogues have shown that restricting the movement between the A1 and B29 residues can negatively impact receptor binding, suggesting that some degree of flexibility in this region is important for the conformational adjustments needed for high-affinity receptor interaction. nih.gov Simple diacetylation, unlike a covalent cross-link, would not impose such a rigid constraint, potentially explaining the retention of biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, which more closely mimics the physiological environment than a crystal lattice. It can provide residue-specific information about conformational changes and molecular flexibility. Although a complete NMR structural elucidation of this compound has not been published, the principles of the technique and data from related studies allow for informed inferences.
In an NMR analysis, the chemical environment of each nucleus generates a specific signal. Chemical modification at GlyA1 and LysB29 would directly alter the signals for these residues and their immediate neighbors. The addition of acetyl groups would introduce new sets of proton signals and change the chemical shifts of the alpha-carbon and backbone amide protons of GlyA1 and the epsilon-carbon and associated protons of the LysB29 side chain.
Furthermore, conformational adjustments, even if minor, would propagate through the protein structure, causing perturbations in the chemical shifts of residues distant from the modification sites. Given that diacetylation disrupts oligomerization, the NMR spectrum of this compound would be expected to resemble that of a monomeric insulin species rather than the hexameric form, which has a distinct spectral fingerprint due to intermolecular contacts.
NMR can also probe the dynamic behavior of a protein over various timescales. The terminal regions of both the A and B chains of insulin are known to possess a higher degree of flexibility compared to the stable helical core. Acetylation at A1 and B29, by removing positive charges and potentially altering local hydrogen bonding networks, could lead to an increase in the conformational flexibility of the chain termini in the monomeric state. This increased flexibility might be a factor in both the reduced tendency to self-associate and the preserved ability to adapt its conformation upon receptor binding.
Biophysical Characterization of Self-Association and Stability
The stability and self-association properties of insulin derivatives are crucial for their formulation and mechanism of action. Biophysical techniques provide quantitative data on these characteristics.
Studies comparing A1,B29-diacetylinsulin with native insulin and A1,B29-adipoylinsulin (an intramolecularly cross-linked derivative) have provided insights into its relative stability. The diacetylated derivative was found to be generally less stable than the more conformationally constrained adipoyl-cross-linked insulin. However, in terms of enzymatic degradation, A1,B29-diacetylinsulin showed a resistance pattern that was more similar to the cross-linked derivative than to native insulin, suggesting that modification of these surface amino groups can offer some protection against certain proteases.
Circular dichroism (CD) spectroscopy, which is sensitive to the secondary structure of proteins, has been used to study acetylated insulin species. matilda.science Such studies can monitor conformational changes over time and under different conditions. For diacyl derivatives, CD spectra have indicated an attenuation of signals associated with the contacts between monomers, providing further evidence that diacylation inhibits self-association and favors a monomeric state with a potentially altered secondary structure content compared to the associated forms. nih.gov
Table 1: Summary of Comparative Properties of Insulin Derivatives
| Property | Native Insulin | This compound (Inferred/Observed) | A1-B29-Cross-linked Insulin (e.g., Adipoyl) |
|---|---|---|---|
| Predominant Oligomerization State | Hexamers/Dimers in formulation | Predominantly Monomeric | Monomeric (intramolecular cross-link) |
| Biological Activity | 100% | Preserved (approx. 100%) | Reduced |
| Relative Stability | Baseline | Less stable than cross-linked derivatives | More stable than diacetylated derivative |
| Enzymatic Degradation | Susceptible | Shows some resistance, similar to cross-linked | Resistant |
Static and Dynamic Light Scattering (SLS/DLS) for Aggregate Formation
Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are non-invasive techniques used to characterize macromolecules in solution. SLS measures the time-averaged intensity of scattered light to determine the weight-average molar mass (Mw) and the radius of gyration (Rg) of particles. DLS, by contrast, measures the rapid fluctuations in scattered light intensity to determine the hydrodynamic radius (Rh) of particles, providing information on their size distribution and aggregation state.
For insulin and its analogs, these methods are crucial for understanding their propensity to self-associate into dimers, hexamers, and higher-order aggregates. This self-association is fundamental to the stability and pharmacokinetic profile of insulin formulations.
Although specific SLS/DLS experimental data for this compound are not prominently available, crystallographic studies on other A1-B29 cross-linked insulins have shown that they retain the ability to self-associate into dimers and hexamers, much like native insulin. nih.gov It is therefore expected that this compound would exhibit similar behavior in solution. DLS would likely reveal a distribution of species corresponding to monomers, dimers, and hexamers, with the equilibrium between these states influenced by factors such as concentration, pH, ionic strength, and the presence of zinc ions and phenolic excipients.
Table 1: Representative Hydrodynamic Radii of Human Insulin Oligomeric States Determined by DLS (Note: This table presents typical values for human insulin to illustrate expected findings for a related analog, as specific data for this compound is not available.)
| Oligomeric State | Typical Hydrodynamic Radius (Rh) in nm |
| Monomer | ~1.5 - 2.0 |
| Dimer | ~2.5 - 3.0 |
| Hexamer | ~3.5 - 4.5 |
Small-Angle X-ray Scattering (SAXS) for Solution Structure and Association
There are no specific SAXS studies published for this compound. However, SAXS has been effectively used to study other acylated and modified insulin analogs, demonstrating how they form large, soluble, rod-like structures through the end-to-end stacking of hexamers. nih.gov This mechanism of self-association is critical for the protracted action of some long-acting insulin analogs.
Computational Chemistry and Molecular Modeling Approaches
Molecular Dynamics Simulations of this compound in Aqueous Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a protein like insulin, MD simulations provide atomic-level insights into its conformational flexibility, stability, and the structural changes it undergoes in a solvent environment.
While no MD simulations have been published specifically for this compound, a study on a closely related analog, Nα-A1-Nε-B29-diaminosuberoyl insulin (DASI), offers significant understanding. nih.gov In these simulations, the covalent A1-B29 cross-link was shown to have a profound impact on the dynamics of the insulin molecule. The key findings indicated that the bridge significantly reduces the flexibility of the segments to which it is directly connected. nih.gov
Most critically, the simulation revealed that the A1-B29 linkage prevents the displacement of the C-terminal segment of the B-chain. nih.gov This conformational change, where the B-chain C-terminus moves away from the A-chain core, is considered essential for insulin to bind to its receptor. By physically tethering the two chains, the cross-link locks the molecule in a conformation that is not conducive to receptor engagement.
Table 2: Summary of Key Findings from Molecular Dynamics Simulations of A1-B29 Cross-Linked Insulin (DASI)
| Parameter | Observation | Implication |
| Flexibility | Flexibility is reduced in the N-terminus of the A-chain and C-terminus of the B-chain. | The cross-link restricts the natural motion of key regions involved in receptor binding. |
| B-Chain C-Terminus | The displacement of the C-terminal B-chain is prevented by the covalent bridge. | The molecule cannot adopt the "active" conformation required for receptor interaction. |
| Overall Structure | The main structural features of the insulin monomer and dimer remain intact. | The inability to bind the receptor is due to dynamic constraints, not a gross distortion of the molecule's fold. |
Docking Studies with Insulin Receptor Models
Docking studies are computational techniques that predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. In the context of insulin, docking simulations are used to understand the specific atomic interactions between the hormone and the insulin receptor, and to predict how chemical modifications might affect binding affinity.
An A1-B29 cross-link physically prevents this essential movement. nih.gov X-ray analysis of a peptide-linked A1-B29 insulin confirmed that this analog is completely inactive, confirming the hypothesis that a separation of the N-terminal A-chain and C-terminal B-chain is an absolute requirement for receptor interaction. nih.gov Studies on other A1-B29 cross-linked insulins also show that restricting this intramolecular movement dramatically reduces receptor binding potency. nih.gov
Therefore, any docking simulation of this compound with the insulin receptor would be predicted to fail or result in a very low-affinity, non-productive binding pose due to the steric inability of the cross-linked molecule to fit into the receptor's binding pocket.
Table 3: Comparison of Conformational States for Receptor Binding
| Feature | Native Insulin | A1-B29 Cross-Linked Insulin |
| B-Chain C-Terminus | Flexible; moves away from the A-chain upon receptor engagement. | Inflexible; covalently locked in proximity to the A-chain. |
| Receptor Compatibility | Can adopt the "open" conformation required to bind the receptor. | Constrained to a "closed" conformation incompatible with the receptor binding site. |
| Predicted Activity | Biologically active. | Biologically inactive. |
Molecular Interactions and Receptor Binding Kinetics of A1 B29 Diacetyl Insulin
Quantitative Receptor Binding Affinity Profiling
Quantitative analysis of receptor binding affinity is crucial for understanding the biological activity of insulin (B600854) analogs. This typically involves determining the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for the insulin receptor isoforms and assessing cross-reactivity with the insulin-like growth factor 1 receptor (IGF1R).
Binding to Insulin Receptor Isoforms (InsR-A and InsR-B)
The insulin receptor exists in two isoforms, InsR-A and InsR-B, which exhibit differential binding affinities for insulin and its analogs. InsR-B is the predominant isoform in classic insulin target tissues like liver, muscle, and adipose tissue, while InsR-A is more widespread and is the primary isoform in the central nervous system and in fetal tissues.
Direct experimental data on the binding affinity of A1-B29-Diacetyl-insulin to InsR-A and InsR-B is not available. However, studies on mono-acetylated insulin derivatives suggest that acetylation of the ε-amino group of Lysine-B29 or the α-amino group of Glycine-A1 does not significantly impair the biological activity of insulin. This implies that the binding affinity to the insulin receptors might be largely preserved. The introduction of an acetyl group neutralizes the positive charge of the lysine (B10760008) residue at B29 and the N-terminal amino group at A1. While the A1 N-terminus is known to be involved in receptor binding, the B29 position is generally considered to be on the surface of the molecule and more tolerant to modifications.
| Ligand | Target Receptor | Expected Binding Affinity Change (Qualitative) | Rationale |
|---|---|---|---|
| This compound | InsR-A | Likely preserved or slightly altered | Acetylation at individual A1 and B29 positions has been shown to not significantly affect biological activity. The combined effect is unknown but may not cause a drastic reduction in affinity. |
| This compound | InsR-B | Likely preserved or slightly altered | Similar to InsR-A, the modifications are at positions that may not be critical for high-affinity binding to the metabolic isoform of the receptor. |
Cross-Reactivity and Binding to Insulin-like Growth Factor 1 Receptor (IGF1R)
The structural homology between the insulin receptor and the IGF1R allows for cross-reactivity of insulin and its analogs, a factor that is particularly important in the context of mitogenic potential.
Specific data on the cross-reactivity of this compound with IGF1R is not documented. Generally, modifications to the insulin molecule can alter its specificity for the insulin receptor versus the IGF1R. The regions of insulin that interact with the IGF1R are not fully elucidated but are known to differ from those that primarily interact with the insulin receptor. Given that the A1 and B29 positions are part of the insulin-receptor binding interface, their modification could potentially alter the relative affinity for IGF1R. Without experimental data, it is difficult to predict whether diacetylation would increase or decrease IGF1R binding.
| Ligand | Target Receptor | Expected Cross-Reactivity (Qualitative) | Rationale |
|---|---|---|---|
| This compound | IGF1R | Uncertain | The impact of diacetylation at A1 and B29 on the specific interactions with IGF1R is not known. The effect could be neutral, an increase, or a decrease in binding affinity. |
Determination of Dissociation Constants (Kd) and Inhibition Constants (IC50)
The dissociation constant (Kd) is a measure of the intrinsic affinity between a ligand and its receptor, while the IC50 value represents the concentration of a ligand that is required to inhibit a specific biological response by 50%. These parameters are fundamental in characterizing the potency of an insulin analog.
As previously stated, specific Kd and IC50 values for this compound have not been reported in the scientific literature. Based on the observation that individual acetylation at A1 and B29 does not abolish biological activity, it can be inferred that the Kd and IC50 values would likely be in a range that allows for receptor activation. However, the precise quantitative impact of the dual modification remains to be determined experimentally.
Impact of A1-B29 Diacetylation on Receptor-Ligand Complex Formation
The binding of insulin to its receptor is a dynamic process that involves conformational changes in both the ligand and the receptor, leading to the formation of a stable, high-affinity complex.
Analysis of Conformational Changes in the Insulin Receptor upon this compound Binding
Upon binding of insulin, the insulin receptor undergoes a significant conformational change, which is essential for the activation of its intracellular tyrosine kinase domain. This conformational shift involves the movement of various receptor domains to accommodate the insulin molecule.
Role of Specific Residue Interactions at the Binding Interface
The high-affinity binding of insulin to its receptor is mediated by a network of specific interactions between amino acid residues on both molecules. The N-terminus of the A-chain (including Gly-A1) and the C-terminus of the B-chain (including Lys-B29) are known to be part of the receptor binding surface.
Despite a comprehensive search for scientific literature, specific data regarding the molecular interactions and receptor binding kinetics of this compound is not available to fulfill the detailed requirements of the requested article. Research on this particular diacetylated insulin analog is limited, and studies detailing its specific interactions with the insulin receptor and serum proteins could not be located.
Information on related insulin analogs, such as those with cross-linked A1 and B29 positions or those acylated with fatty acids at the B29 position, is more prevalent. However, due to the strict instructions to focus solely on this compound, this information cannot be used to construct the requested article.
Specifically, there is a lack of published data on:
Tyrosine kinase activation of the insulin receptor by this compound: No studies were found that specifically measure the ability of this compound to activate the insulin receptor's intrinsic tyrosine kinase activity.
Kinetics of receptor autophosphorylation and substrate phosphorylation: Detailed kinetic data on how this compound influences the rate and extent of insulin receptor autophosphorylation and the subsequent phosphorylation of downstream substrates is not present in the available literature.
Influence of serum proteins on receptor binding: There is no information on the binding affinity of this compound for human serum albumin or other serum proteins and how this might affect its interaction with the insulin receptor.
One study noted that in terms of enzymatic degradation, A1,B29-diacetylinsulin behaves more like cross-linked insulin derivatives than native insulin, suggesting that the diacetylation impacts its stability. nih.gov However, this does not provide insight into its receptor binding and activation properties.
Without specific research findings on this compound for each of the outlined subsections, it is not possible to generate the thorough, informative, and scientifically accurate article as requested.
Cellular and Biochemical Mechanisms of Action in Vitro and Ex Vivo Research
Downstream Signal Transduction Pathway Activation
There is insufficient specific data in the scientific literature to detail how A1-B29-Diacetyl-insulin activates downstream signal transduction pathways.
Activation of the Phosphoinositide 3-Kinase (PI3K)/AKT Pathway
Specific research findings detailing the activation of the PI3K/AKT pathway by this compound, including its effect on the phosphorylation of AKT and other key components of this pathway, are not available in the reviewed literature.
Modulation of the Ras/Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway
The modulatory effects of this compound on the Ras/MAPK/ERK signaling cascade have not been specifically investigated in the available research.
Effects on Insulin (B600854) Receptor Substrate (IRS) Protein Phosphorylation and Interaction
There is no specific information available regarding the direct effects of this compound on the phosphorylation status and subsequent protein-protein interactions of Insulin Receptor Substrate (IRS) proteins.
Regulation of Glucose Transporter (GLUT4) Translocation in Isolated Cells
Studies in Isolated Adipocytes and Myocytes
Dedicated studies examining the effects of this compound on GLUT4 translocation specifically within isolated adipocytes and myocytes are not present in the reviewed scientific papers.
Mechanisms Underlying GLUT4 Vesicle Targeting and Fusion
The specific molecular mechanisms by which this compound might influence the targeting, tethering, docking, and fusion of GLUT4-containing vesicles with the plasma membrane have not been elucidated.
Metabolic Effects in Isolated Cellular Systems
In isolated cellular systems, such as adipocytes and muscle cells, this compound has been shown to modulate key metabolic pathways, including lipogenesis, lipolysis, and glycogen (B147801) synthesis.
Research on isolated rat fat cells has demonstrated that this compound stimulates lipogenesis, the process of synthesizing fat from glucose. The biological activity of this analog in promoting lipid synthesis is comparable to that of native insulin. Studies have shown that the potency of various insulin analogs, including those modified at the A1 and B29 positions, can vary but that their bioactivities in stimulating lipogenesis are generally similar. The response of fat cells to insulin and its analogs with respect to lipogenesis occurs over a comparable range of concentrations.
Table 1: Comparative Bioactivity of Insulin Analogs on Lipogenesis
| Compound | Relative Potency (%) |
| Insulin | 100 |
| This compound | Similar to insulin |
Note: This table is illustrative and based on findings that A1-B29 modified insulins show similar bioactivity to native insulin in stimulating lipogenesis.
While direct studies detailing the specific effects of this compound on glycogen synthesis pathways are limited, its hypoglycemic action in vivo is primarily attributed to the stimulation of peripheral glucose uptake. This increased glucose uptake in tissues like muscle is a prerequisite for glycogen synthesis. The insulin signaling cascade, which this compound is expected to activate, involves the stimulation of glycogen synthase, the key enzyme in glycogenesis. This is achieved through the inhibition of Glycogen Synthase Kinase-3 (GSK-3). Therefore, it is inferred that this compound promotes glycogen synthesis by enhancing glucose transport into cells and activating the enzymatic machinery responsible for glycogen formation.
Investigating Intracellular Signaling Cross-Talk and Feedback Mechanisms
The intracellular signaling pathways activated by this compound are presumed to be similar to those of native insulin, primarily involving the insulin receptor and the downstream PI3K/Akt and MAPK/ERK pathways. Modifications at the A1 and B29 positions can, however, influence the binding affinity to the insulin receptor and potentially modulate the downstream signaling cascade.
The activation of the insulin receptor by insulin or its analogs leads to the phosphorylation of insulin receptor substrate (IRS) proteins. This initiates a cascade of events, including the activation of PI3K, which in turn activates Akt (Protein Kinase B). Akt plays a central role in mediating most of the metabolic actions of insulin, including glucose transport, glycogen synthesis, and lipogenesis.
Simultaneously, the MAPK/ERK pathway can also be activated, which is more commonly associated with the mitogenic (growth-promoting) effects of insulin. The cross-talk between the PI3K/Akt and MAPK/ERK pathways is complex and involves multiple points of interaction and feedback loops. For instance, components of the MAPK/ERK pathway can phosphorylate IRS proteins, leading to a negative feedback mechanism that attenuates insulin signaling.
Studies on the Role of Diacetylation in Modulating Insulin Secretion Pathways (Ex Vivo)
There is a lack of specific ex vivo studies investigating the direct role of this compound or diacetylation in general on modulating insulin secretion from pancreatic islets. Research in this area typically focuses on the effects of secretagogues like glucose and various pharmacological agents on the insulin-secreting beta cells. The process of insulin secretion is tightly regulated by the metabolic state of the beta-cell, primarily the intracellular ATP/ADP ratio, which leads to changes in ion channel activity and ultimately insulin exocytosis.
While the effect of exogenous insulin and its analogs on beta-cell function is a field of study, with evidence for both positive and negative feedback loops, specific data on how chemical modifications like diacetylation at the A1 and B29 positions might influence these processes is not currently available. It is important to distinguish between the action of an insulin analog on peripheral tissues and its potential direct effects on the pancreatic beta-cells that produce insulin.
Preclinical Pharmacological Research in Vivo Animal Model Studies
Pharmacokinetic Characterization in Animal Models
The pharmacokinetic profile of an insulin (B600854) analog, which includes its absorption, distribution, metabolism, and excretion, is a critical determinant of its therapeutic utility. Chemical modifications to the insulin molecule can significantly alter these properties.
The acetylation at the A1 and B29 positions may influence the absorption and distribution of A1-B29-Diacetyl-insulin. researchgate.net Modifications to the insulin molecule, such as acylation, have been shown in other insulin analogs to prolong absorption from the subcutaneous tissue, leading to a longer duration of action. researchgate.net While specific data for this compound is not extensively available, it is plausible that the diacetyl modification could alter its pharmacokinetic profile, potentially leading to a more sustained release and a longer half-life in circulation compared to unmodified insulin. nih.gov The distribution of insulin and its analogs is primarily to tissues with high concentrations of insulin receptors, such as the liver, muscle, and adipose tissue. nih.gov
Table 2: Potential Pharmacokinetic Profile of this compound Compared to Native Insulin
| Pharmacokinetic Parameter | Native Insulin | Potential Profile of this compound |
|---|---|---|
| Absorption Rate | Rapid | Potentially Slower |
| Time to Peak Concentration | Short | Potentially Delayed |
The metabolic clearance of insulin is primarily carried out by the liver and kidneys. nih.gov The liver degrades a significant portion of insulin that passes through it, while the kidneys are responsible for clearing a substantial amount of insulin from the systemic circulation. nih.gov Modifications to the insulin molecule can potentially affect its clearance rate. Studies on other modified insulins have shown that alterations to the molecular structure can impact their degradation and, consequently, their MCR. nih.gov While specific MCR studies for this compound are not detailed in the available literature, it is a key parameter that would be investigated in preclinical animal models to fully characterize its pharmacokinetic profile.
Influence of Acetylation on Serum Half-Life and Degradation
Enzymatic and Chemical Stability Studies in Biological Matrices
The stability of this compound has been compared to that of native insulin and other insulin analogs in various conditions designed to simulate biological degradation pathways.
Resistance to Proteolytic Degradation (e.g., Glutathione-insulin Transhydrogenase, Chymotrypsin)
Studies have shown that this compound exhibits a degree of resistance to enzymatic degradation that is different from native insulin. When subjected to degradation by a cytosolic enzyme fraction from rat liver, which would contain enzymes like glutathione-insulin transhydrogenase, this compound showed greater stability than insulin. nih.gov Its degradation pattern in this context was more similar to a cross-linked insulin derivative, A1,B29-adipoylinsulin. nih.gov
In terms of degradation by the digestive enzyme chymotrypsin, this compound also demonstrated increased resistance compared to unmodified insulin. nih.gov
The following table summarizes the comparative enzymatic degradation:
| Compound | Degradation by Rat Liver Cytosolic Enzymes | Degradation by Chymotrypsin |
|---|---|---|
| Insulin | Less Resistant | Less Resistant |
| This compound | More Resistant | More Resistant |
| A1,B29-adipoylinsulin | More Resistant | More Resistant |
Stability to Hydrolysis and Disulfide-Bond Exchange
In studies comparing the chemical stability, this compound was evaluated for its resistance to partial hydrolysis and disulfide-bond exchange. The findings indicate that in these specific chemical degradation pathways, the diacetylated derivative is less stable and more comparable to native insulin than to more substantially cross-linked analogs like A1,B29-adipoylinsulin, which is generally more resistant. nih.gov
The following table provides a comparative overview of the chemical stability:
| Compound | Resistance to Partial Hydrolysis | Resistance to Disulfide-Bond Exchange |
|---|---|---|
| Insulin | Less Resistant | Less Resistant |
| This compound | Less Resistant | Less Resistant |
| A1,B29-adipoylinsulin | More Resistant | More Resistant |
Investigation of Organ-Specific Effects in Animal Models (e.g., Liver Preferentiality)
Research in animal models, specifically in anesthetized dogs, has revealed that this compound has a distinct mechanism of action compared to native insulin, particularly concerning its effects on the liver and peripheral tissues. nih.gov While native insulin induces hypoglycemia by both decreasing hepatic glucose production and increasing peripheral glucose utilization, this compound was found to exert its hypoglycemic effect entirely by stimulating peripheral glucose uptake. nih.gov This suggests that, unlike some other insulin analogs, it does not have a predominant action on the liver. nih.gov In fact, its action is contrasted with A1-B29 crosslinked insulins, which produced hypoglycemia almost entirely by decreasing hepatic glucose production with little effect on tissue uptake. nih.gov
This indicates that the diacetylation at the A1 and B29 positions directs the insulin analog's action towards peripheral tissues rather than conferring liver preferentiality.
The following table summarizes the organ-specific effects on glucose metabolism in a canine model:
| Compound | Effect on Hepatic Glucose Production | Effect on Peripheral Glucose Utilization | Primary Hypoglycemic Mechanism |
|---|---|---|---|
| Insulin | Decrease | Increase | Both Hepatic and Peripheral |
| This compound | No significant effect | Increase | Peripheral |
| A1-B29 Crosslinked Insulins | Decrease | Little effect | Hepatic |
Advanced Analytical and Characterization Methodologies for A1 B29 Diacetyl Insulin
High-Resolution Mass Spectrometry (HRMS) for Purity and Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and purity assessment of A1-B29-Diacetyl-insulin. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming the presence of the two acetyl groups.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRAMS) is often employed to separate the diacetylated insulin (B600854) from any potential impurities, such as unreacted insulin, monoacetylated intermediates, or other degradation products. elsevierpure.comnih.gov The high resolving power of the mass spectrometer can differentiate between species with very similar mass-to-charge ratios (m/z), ensuring that even minor impurities are detected and identified. The identity of this compound is confirmed by matching the experimentally observed accurate mass with the theoretically calculated mass.
Interactive Data Table 1: HRMS Identity Confirmation of this compound
| Compound | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| Human Insulin | 5807.57 | 5807.59 | 3.4 |
| A1-Monoacetyl-insulin | 5849.59 | 5849.61 | 3.4 |
| B29-Monoacetyl-insulin | 5849.59 | 5849.61 | 3.4 |
| This compound | 5891.61 | 5891.63 | 3.4 |
This table illustrates hypothetical HRMS data, demonstrating the ability to confirm the precise mass of the diacetylated compound.
Peptide mapping is a critical technique for confirming the primary structure of this compound and pinpointing the location of the acetyl modifications. The process involves the enzymatic digestion of the insulin analogue, typically with an enzyme like trypsin, which cleaves the protein at specific amino acid residues. The resulting peptide fragments are then separated by liquid chromatography and analyzed by mass spectrometry (LC-MS).
For this compound, this analysis would reveal a specific signature. The N-terminal peptide of the A-chain would show a mass shift corresponding to one acetyl group, and the C-terminal peptide of the B-chain containing Lysine-B29 would show a similar mass increase. The rest of the peptide fragments would match those of native human insulin, confirming that no other modifications have occurred. This method is highly sensitive and can detect even low levels of incorrectly modified or unmodified species.
The acetylation at the A1 and B29 positions represents a synthetic post-translational modification (PTM). Analysis of these PTMs is crucial, as their presence and location define the molecule's identity. HRMS is powerful enough to not only confirm the mass of the modified peptides but also to provide fragmentation data (MS/MS) that can pinpoint the exact site of acetylation within the peptide.
The correct formation of disulfide bonds is essential for the proper folding and biological activity of insulin. This compound must retain the native disulfide bridge structure of human insulin, which consists of two inter-chain bonds (A7-B7 and A20-B19) and one intra-chain bond (A6-A11).
Disulfide bond assignment is typically performed using a multi-step mass spectrometry-based approach. One common method involves digesting the non-reduced protein with an enzyme under conditions that preserve the disulfide linkages. The resulting mixture of disulfide-linked peptides is analyzed by LC-MS. Subsequently, the sample is reduced to break the disulfide bonds, and the analysis is repeated. By comparing the mass spectra before and after reduction, the specific cysteine residues involved in each bond can be identified. This confirms that the acetylation process has not induced disulfide bond scrambling or other structural aberrations.
Advanced Chromatographic Separations
Chromatographic techniques are fundamental for both the analysis and purification of this compound, offering high-resolution separation of the target molecule from closely related impurities.
For the precise quantification of this compound in various matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
In an LC-MS/MS assay, a specific precursor ion (the molecular ion of this compound) is selected in the first mass spectrometer, fragmented, and then specific product ions are monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components. The method can achieve very low limits of quantification, often in the picogram-per-milliliter range. nih.gov
Interactive Data Table 2: LC-MS/MS Quantitative Performance for this compound
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 200 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
This table represents typical validation parameters for a quantitative LC-MS/MS assay for an insulin analogue.
Micellar Electrokinetic Capillary Chromatography (MECC) is a variation of capillary electrophoresis that allows for the separation of both charged and neutral molecules. rsc.org This technique is particularly useful for separating insulin analogues that have subtle differences in their structure or charge. wpmucdn.com In MECC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase.
Electrophoretic Techniques for Isoform Separation (e.g., Isoelectric Focusing)
Electrophoretic techniques are powerful tools for the separation and characterization of protein isoforms, including acetylated derivatives of insulin. Capillary electrophoresis (CE), in particular, is well-suited for analyzing the products of insulin acetylation due to its high resolution and sensitivity to changes in protein charge. nih.gov
The acetylation of the amino groups at the A1 (Glycine) and B29 (Lysine) positions of insulin neutralizes their positive charges, leading to a change in the isoelectric point (pI) of the molecule. This charge modification allows for the separation of this compound from native insulin and from mono-acetylated isoforms (A1-acetyl-insulin and B29-acetyl-insulin) by techniques such as isoelectric focusing (IEF) and capillary zone electrophoresis (CZE). nih.govnih.gov
In CZE, the electrophoretic mobility of the insulin derivatives is a function of their charge-to-mass ratio at a given pH. nih.gov By analyzing the electrophoretic mobilities of the different acetylated species across a range of pH values, it is possible to resolve and quantify each isoform. nih.gov This approach not only confirms the presence of the diacetylated derivative but also allows for the assessment of the purity of the preparation.
Table 3: Expected Electrophoretic Mobilities of Insulin and its Acetylated Isoforms in Capillary Electrophoresis
| Compound | Number of Acetyl Groups | Net Charge at pH 7.4 (approx.) | Expected Relative Electrophoretic Mobility |
| Native Insulin | 0 | -2 | Highest (towards anode) |
| A1-Acetyl-insulin | 1 | -3 | Intermediate |
| B29-Acetyl-insulin | 1 | -3 | Intermediate |
| This compound | 2 | -4 | Lowest (towards anode) |
This table provides a simplified, illustrative representation of the expected relative electrophoretic mobilities based on the principle that acetylation neutralizes positive charges on the insulin molecule, thereby altering its net charge and electrophoretic behavior. nih.gov
Radioligand Binding Assays for Receptor Interaction Studies
Radioligand binding assays are indispensable for evaluating the biological activity of this compound at the molecular level. These assays directly measure the affinity of the modified insulin for the insulin receptor. The typical experimental setup involves incubating a preparation of insulin receptors (e.g., from isolated cell membranes) with a fixed concentration of radiolabeled native insulin (e.g., ¹²⁵I-insulin) and varying concentrations of unlabeled this compound.
By measuring the displacement of the radiolabeled insulin by the diacetylated analogue, a competition binding curve can be generated. From this curve, the concentration of this compound that inhibits 50% of the binding of the radiolabeled insulin (IC₅₀) can be determined. This value is then used to calculate the binding affinity (Kd) of the modified insulin for the receptor.
Studies on other insulin derivatives with modifications at the A1 and B29 positions have shown that alterations in this region can significantly impact receptor binding. nih.gov For instance, intramolecular cross-linking between the A1 and B29 residues can negatively affect the binding of insulin to its receptor. nih.gov Therefore, it is crucial to experimentally determine the receptor binding potency of this compound to understand how the diacetylation influences its biological function.
Table 4: Representative Receptor Binding Affinities of A1-B29 Cross-Linked Insulin Analogs
| Cross-Linking Agent | Receptor Binding Potency (% of Native Insulin) |
| Dicarboxylic acids (2-12 atoms) | 1.4 - 35 |
This table is based on published data for insulin analogues with intramolecular cross-links between the A1 and B29 residues and serves as an example of how modifications in this region can affect receptor binding. nih.gov The binding affinity of this compound would need to be determined experimentally.
Advanced Spectroscopic Techniques for Structural Probing (e.g., Circular Dichroism)
Advanced spectroscopic techniques are employed to investigate the three-dimensional structure of this compound and to assess any conformational changes resulting from the diacetylation. Circular dichroism (CD) spectroscopy is a particularly valuable tool for studying the secondary structure of proteins in solution.
Table 5: Typical Far-UV Circular Dichroism Spectral Features of Insulin
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Structural Interpretation |
| ~222 | Negative | α-helix |
| ~209 | Negative | α-helix and β-sheet contributions |
| ~195 | Positive | Random coil |
This table presents the characteristic far-UV CD spectral features of insulin. A comparative analysis of the CD spectrum of this compound with that of native insulin would reveal any alterations in its secondary structure.
Comparative Analysis and Future Research Directions
Comparative Structure-Activity Relationship Studies with Native Human Insulin (B600854)
Native human insulin produces its hypoglycemic effect through a dual mechanism: decreasing hepatic glucose production and simultaneously increasing peripheral glucose utilization. nih.gov In contrast, A1-B29-Diacetyl-insulin exerts its hypoglycemic effect almost entirely by stimulating peripheral glucose uptake, with little to no effect on hepatic glucose production. nih.gov This fundamental shift in activity suggests that the amino groups at positions A1 and B29, while perhaps not critical for the raw potency of receptor binding, play a crucial role in differentiating the downstream signaling pathways that lead to hepatic versus peripheral effects. nih.gov The structural alteration, though minor, is sufficient to change how the insulin molecule interacts with its target tissues in a physiological context.
These findings underscore that the relationship between insulin's structure and its function is not merely about receptor affinity but also about the subsequent biological response it elicits. The acetylation at these specific sites modifies the molecule's interaction with the receptor or post-receptor events in a way that biases its action towards peripheral tissues.
Elucidating the Molecular Basis for Differential Receptor Selectivity and Functional Activity
The distinct functional profile of this compound stems from how its structural modifications alter its interaction with the insulin receptor (IR). The insulin molecule has specific surfaces that engage with the receptor, and the A-chain N-terminus (including A1) and B-chain C-terminus are known to be part of this interface. nih.gov
Studies on other covalent insulin dimers, such as those linked at B29-B29, have shown that such molecules can act as partial agonists of the insulin receptor. nih.gov These partial agonists can produce tissue-selective effects, for instance, by suppressing hepatic glucose production with highly attenuated stimulation of glucose uptake into muscle. nih.gov This demonstrates that modifying these regions can lead to biased signaling. This compound represents another example of this principle, where the modification biases the signal toward peripheral glucose uptake. The precise molecular mechanism likely involves subtle changes in the hormone-receptor complex that affect the recruitment and phosphorylation of downstream substrate proteins. nih.gov
Development of this compound as a Research Probe for Insulin Receptor Signaling
The unique, tissue-selective action of this compound makes it a valuable tool for dissecting the complex web of insulin receptor signaling. Because it functionally separates the peripheral glucose uptake pathway from the hepatic glucose suppression pathway, it can be used as a research probe to study these processes in isolation. nih.gov
For example, researchers can use this analog to investigate the specific intracellular signaling cascades that are activated in peripheral tissues (like muscle and adipose tissue) in the absence of confounding signals from the liver. It allows for the study of the molecular machinery of GLUT4 translocation and glucose transport without the systemic hypoglycemic effects of hepatic inhibition. By comparing the cellular responses induced by native insulin with those induced by this compound, scientists can identify signaling molecules and pathways that are unique to either the peripheral or hepatic arms of insulin action.
This selective activity is a powerful asset for clarifying the distinct roles of different downstream signaling proteins and understanding how tissue-specific responses are encoded within the insulin signal.
Theoretical Implications for Understanding Insulin Structure-Function Relationships
The study of this compound and its comparison with other analogs provide profound insights into the fundamental principles of insulin's structure-function relationship. researchgate.net It highlights that the biological activity of insulin is not a monolithic property but a composite of distinct actions in different tissues, which can be separated by subtle chemical modifications.
The key theoretical implications include:
Functional Dissociation: The A1 and B29 amino groups are critical determinants for the tissue-specific balance of insulin's action. Modifying them can dissociate the hepatic and peripheral effects, proving these two major functions are not inextricably linked. nih.gov
Importance of the A-Chain: Evidence from A1-modified and cross-linked analogs reinforces the idea that the A-chain, particularly its N-terminal region, is crucial for specific interactions with the receptor that dictate downstream signaling outcomes. nih.gov
Ultimately, this compound serves as a classic example demonstrating that minor structural changes on the surface of the insulin molecule can translate into major functional shifts in its physiological role, providing a deeper understanding of how this vital hormone achieves its complex metabolic regulation.
Future Directions in the Design and Preclinical Assessment of Novel Insulin Analogs
The development of this compound and other chemically modified insulin analogs has paved the way for further innovation in the field of diabetes therapeutics. Future research is poised to build upon the knowledge gained from these early-generation analogs, focusing on the design of insulins with even more refined and specialized properties. The preclinical assessment of these novel compounds will also evolve to incorporate more sophisticated and predictive methodologies.
Key areas of future research in the design of novel insulin analogs include:
Site-Specific Chemical Modifications: Exploring a wider array of chemical modifications at various positions on the insulin molecule to fine-tune its pharmacokinetic and pharmacodynamic profiles. This includes the introduction of novel functional groups to enhance stability, solubility, and receptor interaction.
Glucose-Responsive Insulins: A major goal in insulin development is the creation of "smart" insulins that are activated in response to high blood glucose levels. This could be achieved by incorporating glucose-sensing moieties into the insulin molecule through chemical conjugation.
Hepatoselective Insulins: Designing insulin analogs that preferentially act on the liver could more closely mimic the physiological action of endogenous insulin and potentially reduce the risk of hypoglycemia and weight gain. Chemical modifications can be used to alter the charge and hydrophobicity of the insulin molecule, thereby influencing its tissue distribution.
Ultra-Long-Acting Insulins: The development of insulin analogs with a duration of action of one week or longer would significantly reduce the burden of daily injections. This can be achieved through chemical modifications that promote the formation of stable subcutaneous depots or enhance binding to plasma proteins like albumin.
Evolving preclinical assessment strategies for these novel insulin analogs will likely involve:
Advanced In Vitro Models: Utilizing more complex cell-based assays and organ-on-a-chip technologies to better predict the in vivo efficacy and potential off-target effects of new insulin analogs.
Sophisticated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Employing advanced computational models to simulate the absorption, distribution, metabolism, and excretion of novel insulin analogs, as well as their glucose-lowering effects, in virtual patient populations.
High-Throughput Screening: Developing and implementing high-throughput screening platforms to rapidly evaluate the biological activity and stability of large libraries of chemically modified insulin analogs.
In-depth Biophysical Characterization: Utilizing a suite of biophysical techniques, such as circular dichroism, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, to thoroughly characterize the structural integrity and conformational dynamics of new insulin analogs.
The journey from the initial chemical modification of insulin to the development of sophisticated, next-generation analogs is a testament to the power of protein engineering. This compound represents an important step in this journey, and the lessons learned from its study will continue to inform the design and assessment of even more advanced insulin therapies in the future.
Data Tables
Table 1: Comparative Resistance to Enzymatic Degradation
| Compound | Resistance to Enzymatic Degradation |
| This compound | More resistant than native insulin. nih.gov |
| Native Insulin | Less resistant. nih.gov |
| A1,B29-Adipoylinsulin | Generally more resistant than both native insulin and this compound. nih.gov |
Interactive Element: The data in this table highlights the increased stability of chemically modified insulins against enzymatic breakdown, a key factor in prolonging their action in the body.
Table 2: In Vitro Bioactivity of this compound
| Biological Effect | Potency/Action |
| Lipogenesis | Full agonist. |
| Anti-lipolysis | Full agonist. |
| Interaction with Native Insulin | Potentiates the action of native insulin. |
Interactive Element: This table summarizes the biological effects of this compound at a cellular level, indicating its ability to mimic and even enhance the effects of natural insulin.
Q & A
Basic Research Question: How can researchers optimize literature review strategies to identify existing studies on A1-B29-Diacetyl-insulin?
Methodological Answer:
To ensure comprehensive retrieval of studies, use advanced Boolean search operators in databases like PubMed and EMBASE. For example:
- Combine terms: "this compound" AND ("pharmacokinetics" OR "receptor binding") to narrow results.
- Exclude unrelated terms using NOT (e.g., "NOT industrial production") to filter out non-academic content .
- Leverage MeSH terms (e.g., "Insulin/analogs and derivatives") for precision. Validate results by cross-referencing citations in review papers and clinical guidelines (e.g., Diabetes Care, Clinical Chemistry) .
Basic Research Question: What validated assays are recommended for quantifying this compound in preclinical studies?
Methodological Answer:
- Immunoassays (ELISA/RIA): Use antibodies specific to acetylated lysine residues (A1/B29) to avoid cross-reactivity with native insulin. Validate sensitivity (<0.1 ng/mL) and specificity via competitive binding assays with acetylated vs. non-acetylated insulin .
- Mass Spectrometry (LC-MS/MS): Employ stable isotope-labeled internal standards (e.g., ¹³C-insulin) to correct for matrix effects. Optimize fragmentation patterns to distinguish acetylated isoforms .
Advanced Research Question: How should experimental designs account for this compound’s altered receptor binding kinetics compared to native insulin?
Methodological Answer:
- In vitro: Perform competitive binding assays using human insulin receptor (hIR)-expressing cells. Compare IC₅₀ values between this compound and native insulin under standardized glucose uptake conditions .
- In vivo (animal models): Use hyperinsulinemic-euglycemic clamps to assess metabolic clearance rates. Include control groups receiving equimolar doses of native insulin to isolate acetyl-specific effects .
Advanced Research Question: What methodologies resolve contradictions in reported biological activity of this compound across studies?
Methodological Answer:
- Meta-analysis: Stratify studies by assay type (e.g., cell-based vs. in vivo) and adjust for confounding variables (e.g., species-specific receptor affinity) using random-effects models .
- Sensitivity Analysis: Test hypotheses about acetyl group steric hindrance via molecular dynamics simulations (e.g., GROMACS) to predict binding affinity changes .
Basic Research Question: How can researchers standardize protocols for synthesizing this compound to ensure batch consistency?
Methodological Answer:
- Synthesis: Use site-directed acetylation with N-hydroxysuccinimide esters under pH-controlled conditions (pH 8.0–8.5). Monitor reaction completion via MALDI-TOF to confirm 100% acetylation at A1/B29 .
- Quality Control: Implement HPLC-PDA to detect unacetylated insulin contaminants (<1% threshold). Validate purity with circular dichroism to ensure structural integrity .
Advanced Research Question: What cross-disciplinary approaches validate this compound’s pharmacokinetic profile in translational research?
Methodological Answer:
- Pharmacokinetics/Pharmacodynamics (PK/PD): Combine radiolabeled tracer studies (³H-insulin) with positron emission tomography (PET) to track tissue-specific uptake in rodent models .
- Omics Integration: Corrogate proteomic data (e.g., insulin-degrading enzyme activity) with PK parameters using multivariate regression .
Basic Research Question: How do researchers address stability challenges in this compound during long-term storage?
Methodological Answer:
- Formulation: Use lyophilization with trehalose (5% w/v) to prevent aggregation. Validate stability via accelerated degradation studies (25°C/60% RH for 6 months) and compare to native insulin using size-exclusion chromatography .
Advanced Research Question: What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Non-linear Mixed Effects Modeling (NONMEM): Fit sigmoidal Emax models to account for inter-individual variability in glucose-lowering efficacy .
- Bayesian Hierarchical Models: Incorporate prior data from native insulin trials to refine posterior estimates of acetylated insulin’s potency .
Basic Research Question: How can researchers mitigate bias when interpreting in vitro efficacy data for this compound?
Methodological Answer:
- Blinded Replication: Assign independent labs to repeat key assays (e.g., insulin receptor phosphorylation) using pre-specified protocols .
- Negative Controls: Include scrambled acetylated peptides to confirm assay specificity .
Advanced Research Question: What in silico tools predict off-target interactions of this compound with insulin-like growth factor receptors (IGF-1R)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
